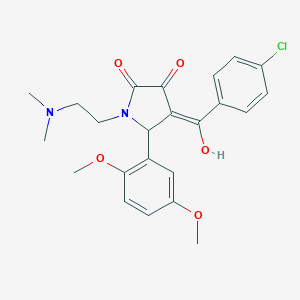![molecular formula C28H26N6O2 B357178 1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile CAS No. 810630-95-6](/img/structure/B357178.png)
1-amino-8'-ethoxy-4',4',6'-trimethyl-2'-oxo-5',6'-dihydro-4'H,5H-spiro[pyrido[1,2-a]benzimidazole-3,1'-pyrrolo[3,2,1-ij]quinoline]-2,4-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile is a complex organic compound with a unique spiro structure
Métodos De Preparación
The synthesis of 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The synthetic route typically starts with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the construction of the spiro linkage and the introduction of the amino, ethoxy, and cyano groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: Due to its potential biological activity, this compound could be explored for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings, with specific desired characteristics.
Mecanismo De Acción
The mechanism by which 1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparación Con Compuestos Similares
1-Amino-8’-ethoxy-4’,4’,6’-trimethyl-4’,5,5’,6’-tetrahydro-2’-oxospiro(pyrido[1,2-a]benzimidazole-3,1’-pyrrolo[3,2,1-ij]quinoline)-2,4-dicarbonitrile can be compared to other compounds with similar structures or functional groups. Some similar compounds include:
Spiro compounds: These compounds share the spiro linkage, which is a unique structural feature that can impart specific properties such as rigidity and stability.
Pyrido[1,2-a]benzimidazole derivatives: These compounds share the pyrido[1,2-a]benzimidazole core, which can contribute to biological activity and chemical reactivity.
Dicarbonitrile compounds:
Propiedades
Número CAS |
810630-95-6 |
|---|---|
Fórmula molecular |
C28H26N6O2 |
Peso molecular |
478.5g/mol |
Nombre IUPAC |
1'-amino-6-ethoxy-9,11,11-trimethyl-2-oxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,3'-5H-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile |
InChI |
InChI=1S/C28H26N6O2/c1-5-36-16-10-17-15(2)12-27(3,4)34-23(17)18(11-16)28(26(34)35)19(13-29)24(31)33-22-9-7-6-8-21(22)32-25(33)20(28)14-30/h6-11,15,32H,5,12,31H2,1-4H3 |
Clave InChI |
HLAKLRLRVLQHCS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C |
SMILES canónico |
CCOC1=CC2=C3C(=C1)C4(C(=C(N5C6=CC=CC=C6NC5=C4C#N)N)C#N)C(=O)N3C(CC2C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-ethyl-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357095.png)
![(4E)-5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B357098.png)
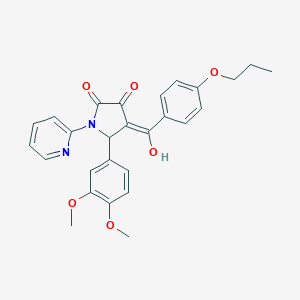

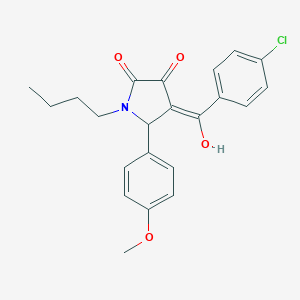

![6-[2-(4-chlorophenyl)-2-oxoethoxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B357106.png)
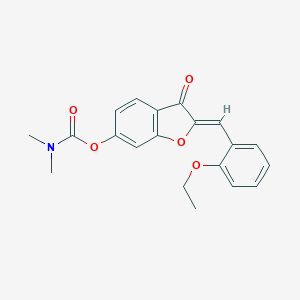

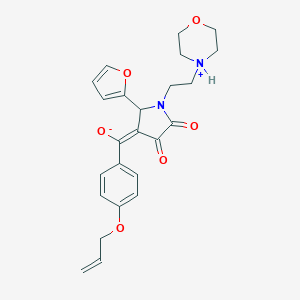
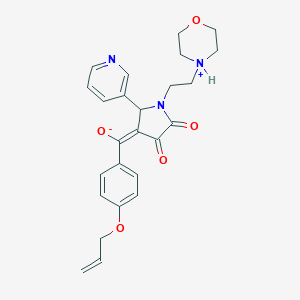
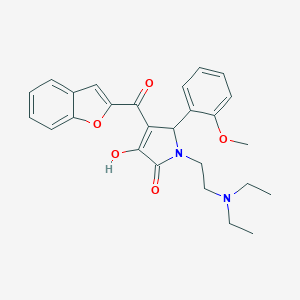
![(E)-[4,5-dioxo-2-(4-propoxyphenyl)-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-fluorophenyl)methanolate](/img/structure/B357116.png)
